molecular formula C17H33N B7822307 Heptadecanenitrile CAS No. 68002-65-3

Heptadecanenitrile

Cat. No.: B7822307
CAS No.: 68002-65-3
M. Wt: 251.5 g/mol
InChI Key: ZXPWFWWSCFIFII-UHFFFAOYSA-N
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Description

Heptadecanenitrile: is an organic compound with the molecular formula C17H33N and a molecular weight of 251.4506 . It is also known by other names such as Hexadecyl cyanide , Heptadecanonitrile , Heptadecanoic acid nitrile , Cetyl cyanide , and 1-Cyanohexadecane . This compound is a long-chain nitrile, which means it contains a cyano group (-C≡N) attached to a hydrocarbon chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecanenitrile can be synthesized through the reaction of heptadecanoic acid with thionyl chloride to form the acid chloride, followed by reaction with potassium cyanide to yield the nitrile.

Industrial Production Methods: In an industrial setting, this compound is typically produced through the cyanation of fatty acids or fatty alcohols . This process involves the reaction of the fatty acid or alcohol with hydrogen cyanide under controlled conditions to form the nitrile.

Chemical Reactions Analysis

Types of Reactions: Heptadecanenitrile can undergo various chemical reactions, including oxidation , reduction , and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: this compound can be oxidized using chromium(VI) oxide or potassium permanganate under acidic conditions.

  • Reduction: The nitrile group can be reduced to an amine using lithium aluminum hydride (LiAlH4) or catalytic hydrogenation .

  • Substitution: The cyano group can be substituted with other functional groups using various reagents, such as Grignard reagents or organolithium compounds .

Major Products Formed:

  • Oxidation: The major product is heptadecanoic acid .

  • Reduction: The major product is heptadecanamine .

  • Substitution: The products depend on the specific reagent used, but common products include amides , esters , and alcohols .

Scientific Research Applications

Heptadecanenitrile has several applications in scientific research, including:

  • Chemistry: It is used as a building block in organic synthesis for the preparation of various long-chain nitriles and amides .

  • Biology: It can be used as a lipid analog to study membrane dynamics and interactions.

  • Medicine: this compound derivatives are investigated for their potential antimicrobial and anti-inflammatory properties.

  • Industry: It is used in the production of plasticizers , lubricants , and surfactants .

Mechanism of Action

The mechanism by which heptadecanenitrile exerts its effects depends on its specific application. For example, in antimicrobial applications, it may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with phospholipids and proteins in the cell membrane.

Comparison with Similar Compounds

  • Octadecanenitrile

  • Nonadecanenitrile

  • Eicosanenitrile

  • Docosanenitrile

Properties

IUPAC Name

heptadecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C17H33N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ZXPWFWWSCFIFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C17H33N
Source PubChem
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DSSTOX Substance ID

DTXSID90873467
Record name Heptadecanenitrile
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Molecular Weight

251.5 g/mol
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CAS No.

5399-02-0, 68002-65-3
Record name Heptadecanenitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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